molecular formula C23H18N2O3 B12212669 N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B12212669
M. Wt: 370.4 g/mol
InChI Key: RMQXQQGWNFFXFD-UHFFFAOYSA-N
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Description

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the pyridin-2-yl group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the chromene core.

    Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.

    Carboxamide formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the chromene core or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-oxo-4H-chromene-2-carboxamide
  • 7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
  • N-benzyl-7-methyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-benzyl-7-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to the combination of its structural features, including the benzyl group, the pyridin-2-yl group, and the chromene core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-benzyl-7-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-16-10-11-18-19(26)14-21(28-20(18)13-16)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

RMQXQQGWNFFXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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